molecular formula C18H23N3O3S2 B4778304 N-(2,3-dimethylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide

N-(2,3-dimethylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B4778304
M. Wt: 393.5 g/mol
InChI Key: FVRVGVFTPZZOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide, commonly known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has been found to be effective against lymphoma, leukemia, and multiple myeloma.

Mechanism of Action

TAK-659 works by inhibiting the activity of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the growth and survival of cancer cells. By blocking this pathway, TAK-659 induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the proliferation of cancer cells and to reduce the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited in certain types of cancer cells that do not rely on BTK signaling for their growth and survival.

Future Directions

1. Combination therapy: TAK-659 could be used in combination with other cancer treatments to enhance their efficacy.
2. Clinical trials: Further studies are needed to evaluate the safety and efficacy of TAK-659 in human patients.
3. Resistance mechanisms: The mechanisms of resistance to TAK-659 could be further investigated to develop strategies to overcome them.
4. Pharmacokinetics: Studies on the pharmacokinetics of TAK-659 could help to optimize dosing and improve its efficacy.

Scientific Research Applications

TAK-659 has been extensively studied for its potential in cancer treatment. It has been found to be effective against various types of cancer cells, including those that are resistant to other treatments. It has also been shown to have minimal toxicity in normal cells.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-14-5-3-6-16(15(14)2)19-17(22)13-20-8-10-21(11-9-20)26(23,24)18-7-4-12-25-18/h3-7,12H,8-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVGVFTPZZOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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